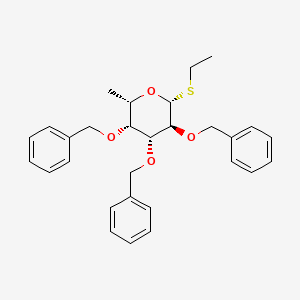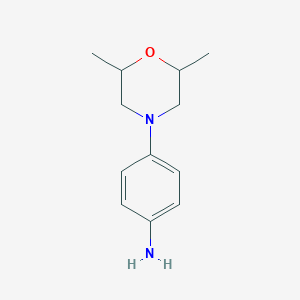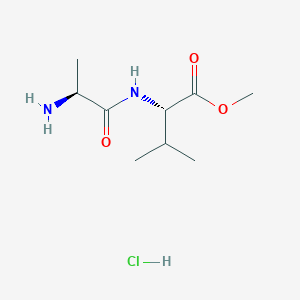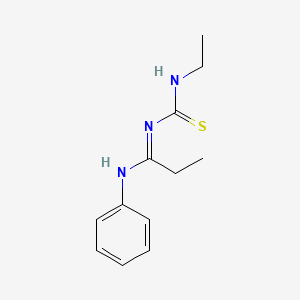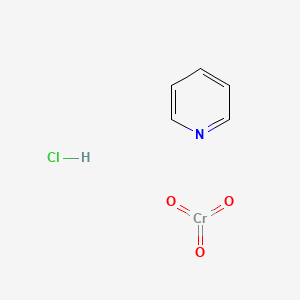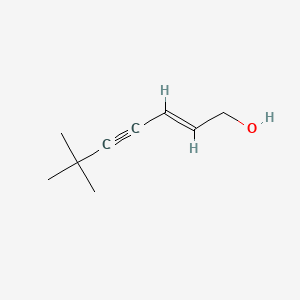
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .
Synthesis Analysis
The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99 . The reaction is carried out at 50-70°C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .Physical And Chemical Properties Analysis
The boiling point of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is predicted to be 229.1±23.0°C, and its density is predicted to be 0.911±0.06 g/cm3 . Its pKa is predicted to be 14.02±0.10 .科学的研究の応用
Medical Intermediate
This compound is used as a medical intermediate in the production of various pharmaceuticals. It’s particularly used in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine .
Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne
The compound is used in the synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, a key intermediate in the production of synthetic hydrochloric acid Terbinafine . This process involves a hydrolysis reaction under the action of alkalis, a Sonogashira coupling reaction, and a reaction with a chlorination agent .
Synthesis of Novel Oligobipyridine Ligands
Although not directly related to “1-Hydroxy-6,6-dimethyl-2-heptene-4-yne”, similar compounds such as “6,6′-dimethyl-2,2′-bipyridyl” have been used in the synthesis of novel oligobipyridine ligands . It’s possible that “1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could have similar applications in the synthesis of novel ligands.
作用機序
Target of Action
It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.
Mode of Action
As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .
Biochemical Pathways
The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .
Pharmacokinetics
Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .
特性
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYLLJOCKLAGD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


